molecular formula C11H12O4 B3421049 3,5-Dimethoxycinnamic acid CAS No. 20767-04-8

3,5-Dimethoxycinnamic acid

Cat. No.: B3421049
CAS No.: 20767-04-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
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Description

3,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 3,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound after hydrolysis and purification .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized versions of the Perkin reaction or other catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxycinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3,5-dimethoxyphenylpropanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products:

    Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: 3,5-Dimethoxyphenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxycinnamic acid
  • 4-Hydroxy-3,5-dimethoxycinnamic acid (Sinapic acid)
  • 3,5-Dimethoxybenzoic acid

Comparison: 3,5-Dimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to 3,4-dimethoxycinnamic acid, it has different steric and electronic properties, leading to variations in its chemical behavior and applications. Sinapic acid, with an additional hydroxyl group, exhibits distinct antioxidant properties and is commonly used in mass spectrometry .

Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
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Record name 16909-11-8
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Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Record name 3',5'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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